molecular formula C15H21N5O3S B2392390 (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1428364-64-0

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No. B2392390
M. Wt: 351.43
InChI Key: KJEVZHZKRIKAIJ-UHFFFAOYSA-N
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Description

“(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone” is a chemical compound. It has a unique structure characterized by five consecutive rings .


Molecular Structure Analysis

The molecular formula of this compound is C17H24N4O3S. It has a unique structure characterized by five consecutive rings .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 364.46. Unfortunately, other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Metabolic Studies and Pharmacokinetics

Research on similar compounds, such as dipeptidyl peptidase IV inhibitors, has explored their metabolism, excretion, and pharmacokinetics in various species. One study detailed the disposition of a related compound, emphasizing its absorption, metabolism (primarily hydroxylation and amide hydrolysis), and elimination processes. This research provides insight into how similar compounds are processed in biological systems, which is crucial for developing effective medications (Sharma et al., 2012).

Anticancer and Antituberculosis Activities

Synthesis and studies of compounds with a structure akin to "(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone" have shown significant anticancer and antituberculosis activities. For instance, derivatives of a closely related chemical structure exhibited notable in vitro anticancer activity against specific cancer cell lines and significant antituberculosis properties. This suggests the potential utility of such compounds in treating cancer and tuberculosis, highlighting the importance of chemical modifications to enhance therapeutic effects (Mallikarjuna et al., 2014).

Alzheimer's Disease Therapy

The synthesis of multifunctional amides, including those resembling the core structure of "(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone," has been explored for Alzheimer's disease treatment. These compounds demonstrated enzyme inhibitory potentials and mild cytotoxicity, suggesting their applicability in developing new therapeutic agents for Alzheimer's disease. This research underscores the potential of such compounds in addressing neurodegenerative disorders through enzyme inhibition (Hassan et al., 2018).

Enzyme Inhibition and Antimicrobial Properties

Compounds structurally related to "(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone" have been synthesized and evaluated for their enzyme inhibitory and antimicrobial properties. These studies have revealed the potential of such compounds to inhibit specific enzymes and exhibit antimicrobial activities, which could be beneficial in developing new treatments for various diseases. The research highlights the versatility of these compounds in potentially addressing multiple health issues through targeted enzyme inhibition and antimicrobial effects (Patel et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

(1-cyclopropylsulfonylazetidin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S/c21-14(12-10-20(11-12)24(22,23)13-2-3-13)18-6-8-19(9-7-18)15-16-4-1-5-17-15/h1,4-5,12-13H,2-3,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEVZHZKRIKAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

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